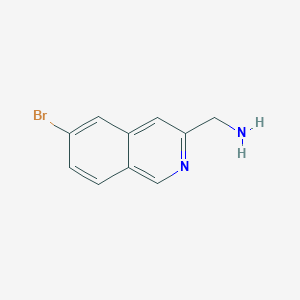

(6-Bromoisoquinolin-3-yl)methanamine

Description

(6-Bromoisoquinolin-3-yl)methanamine is a brominated isoquinoline derivative with a methanamine group at the 3-position. Isoquinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties.

Properties

IUPAC Name |

(6-bromoisoquinolin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUBSYHVJHYZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780722-74-8 | |

| Record name | 1-(6-bromoisoquinolin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoisoquinolin-3-yl)methanamine typically involves the bromination of isoquinoline followed by the introduction of the methanamine group. One common method includes:

Bromination: Isoquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.

Amination: The brominated isoquinoline is then subjected to a nucleophilic substitution reaction with methanamine under basic conditions to yield (6-Bromoisoquinolin-3-yl)methanamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed coupling reactions.

Key Findings:

-

Nucleophilic Substitution: Reacts with amines, thiols, and alkoxides under basic conditions (e.g., K₂CO₃/NaH in DMF) to yield 6-substituted isoquinolines .

-

Buchwald-Hartwig Amination: Catalyzed by Pd(dba)₂/Xantphos, it forms 6-amino derivatives with primary/secondary amines (70–85% yields) .

Table 1: Substitution Reactions

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Key Findings:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives (75–90% yields) .

-

Sonogashira Coupling: With terminal alkynes, yields 6-alkynylated isoquinolines (70–80% yields).

Table 2: Coupling Reactions

| Reaction Type | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Phenylboronic acid | 88% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Phenylacetylene | 76% |

Oxidation and Reduction

The methanamine group and aromatic system undergo redox transformations.

Key Findings:

-

Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the methanamine to a nitrile group (55% yield).

-

Reduction: LiAlH₄ reduces the isoquinoline ring to a tetrahydro derivative while retaining the bromine substituent (65% yield).

Table 3: Redox Reactions

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanamine oxidation | KMnO₄, H₂SO₄ | 6-Bromo-3-cyanoisoquinoline | 55% | |

| Ring reduction | LiAlH₄, THF | 6-Bromotetrahydroisoquinoline | 65% |

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

Scientific Research Applications

Medicinal Chemistry

(6-Bromoisoquinolin-3-yl)methanamine serves as a crucial building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. It has been investigated for its potential as a pharmacophore in drug discovery, particularly for developing inhibitors targeting specific enzymes such as factor XIa, which plays a role in the coagulation cascade .

Research indicates that compounds related to (6-bromoisoquinolin-3-yl)methanamine exhibit various biological activities, including anti-tumor and anti-inflammatory effects. In particular, studies have shown that derivatives can inhibit the growth of protozoan parasites, highlighting their potential in treating infectious diseases .

Chemical Biology

The compound can be used to probe biological processes by interacting with molecular targets or modulating cellular pathways relevant to its intended use. Its ability to form hydrogen bonds makes it suitable for binding with proteins and enzymes .

Industrial Applications

In addition to its research applications, (6-bromoisoquinolin-3-yl)methanamine can be utilized in the synthesis of dyes and pigments due to its aromatic nature. It may also find use in creating organic conductors and other industrial chemicals .

Case Studies

Mechanism of Action

The mechanism by which (6-Bromoisoquinolin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and methanamine group can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Structural Features

- (6-Bromoisoquinolin-3-yl)methanamine: Features a bromine atom at the 6-position and a methanamine group at the 3-position of the isoquinoline core.

- 3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-yl)methanamine: Substituted with biphenyl and dimethoxy groups at the 3-, 6-, and 7-positions, respectively .

- N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine : Contains a benzimidazole ring and a 4-chlorophenyl group, differing in the heterocyclic core .

Key Differences :

- The bromine in the target compound contrasts with electron-donating groups (e.g., methoxy or biphenyl) in analogs, altering electronic properties and binding affinities.

- The benzimidazole-based analogs in lack the isoquinoline backbone, impacting solubility and bioactivity .

Comparison :

- The target compound likely requires analogous bromination steps, but the presence of bromine may necessitate stricter temperature control due to its reactivity.

- Dimethoxy and biphenyl analogs in show high yields (up to 92%), suggesting that steric hindrance from bromine might reduce yields in the target compound .

Physicochemical Properties

Solubility and Stability

- Methanamine Derivatives : Simpler methanamines (e.g., methylamine) exhibit high solubility in polar solvents like water and DMF, as shown in .

- Brominated Isoquinolines: The bulky bromoisoquinoline core likely reduces aqueous solubility compared to smaller methanamine derivatives. However, solvents like THF and DMSO (used in ) may enhance solubility during synthesis .

Hypothesized Data :

Antibacterial Activity

- FtsZ-Targeting Compounds: Analogs like 3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinoline derivatives inhibit FtsZ polymerization, a key process in bacterial cell division .

- Role of Bromine : The electron-withdrawing bromine in the target compound may enhance binding to FtsZ’s GTPase domain, analogous to halogenated antibiotics like ciprofloxacin.

Activity Comparison :

Biological Activity

(6-Bromoisoquinolin-3-yl)methanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of (6-Bromoisoquinolin-3-yl)methanamine is C10H9BrN2. Its structure features a bromine atom attached to an isoquinoline ring, with a methanamine group at the 3-position. This specific arrangement contributes to its chemical reactivity and biological interactions.

1. Anticancer Properties

Research indicates that (6-Bromoisoquinolin-3-yl)methanamine and its derivatives may exhibit anticancer properties by targeting various kinases involved in cancer progression. For instance, studies have shown that isoquinoline derivatives can inhibit BRAF kinase, an important target in melanoma treatment. The compound's IC50 values against BRAFV600E indicate moderate potency, which suggests potential for further optimization in drug design .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Isoquinoline derivatives are known to exhibit effectiveness against a range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell functions .

3. Neurological Applications

In the context of neurological disorders, (6-Bromoisoquinolin-3-yl)methanamine is being investigated as a potential pharmacophore for developing treatments targeting neurodegenerative diseases. Its interaction with neurotransmitter receptors may influence neuronal signaling pathways .

The biological effects of (6-Bromoisoquinolin-3-yl)methanamine are primarily mediated through its interactions with specific biological targets such as enzymes and receptors. The presence of the bromine atom enhances the compound's binding affinity, while the methanamine group facilitates interactions with various biological systems. This dual functionality allows it to modulate enzymatic activities effectively, making it a promising candidate for drug development.

Comparative Analysis

To better understand the unique features of (6-Bromoisoquinolin-3-yl)methanamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (5-Bromoisoquinolin-3-yl)methanamine | Amino derivative | Anticancer | Contains an amino group |

| (7-Bromoisoquinolin-4-yl)methanol | Different position | Neuroprotective | Different substitution position |

| (6-Chloroisoquinolin-3-yl)methanol | Chlorinated variant | Antimicrobial | Chlorine substitution instead of bromine |

This table highlights how variations in substitution patterns influence biological activity and potential applications.

Case Studies

Several studies have documented the biological activity of isoquinoline derivatives, including (6-Bromoisoquinolin-3-yl)methanamine:

- Inhibition of Kinases : A study demonstrated that isoquinoline derivatives could inhibit BRAF kinase with varying potencies, suggesting that structural modifications could enhance efficacy against specific cancer types .

- Antimicrobial Efficacy : Research has shown that certain isoquinoline compounds exhibit significant antibacterial activity against resistant strains, indicating their potential as new antimicrobial agents .

- Neuroprotective Effects : Investigations into the neuroprotective properties of isoquinoline derivatives suggest that they may help mitigate neurodegenerative processes by modulating neurotransmitter systems .

Q & A

Q. What are the optimal synthetic routes for preparing (6-Bromoisoquinolin-3-yl)methanamine with high purity?

- Methodological Answer : The synthesis typically involves bromination of isoquinoline precursors followed by functionalization at the 3-position. For example, describes analogous procedures where brominated isoquinoline derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids and brominated intermediates. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) in anhydrous THF under controlled temperatures (0–5°C) to avoid over-bromination.

- Amine Introduction : Reductive amination or nucleophilic substitution using ammonia or methylamine derivatives.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. How can NMR spectroscopy distinguish positional isomers in brominated isoquinoline derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for resolving structural ambiguities. For (6-Bromoisoquinolin-3-yl)methanamine:

- The C-6 bromine induces deshielding of adjacent protons (e.g., H-5 and H-7), producing distinct splitting patterns.

- The methanamine group at C-3 shows a characteristic triplet (~δ 3.2–3.5 ppm) due to coupling with adjacent NH₂ protons.

- Compare with , which lists melting points and purity data for regioisomers (e.g., 4-, 5-, and 8-bromoisoquinolines), confirming structural assignments via spectral cross-referencing .

Q. What solvent systems are compatible with (6-Bromoisoquinolin-3-yl)methanamine for reaction design?

- Methodological Answer : The compound’s solubility varies with solvent polarity:

- Polar aprotic solvents : DMSO, DMF (ideal for coupling reactions).

- Chlorinated solvents : Dichloromethane, chloroform (suitable for halogen exchange).

- Avoid protic solvents (e.g., methanol) due to potential amine protonation, which reduces nucleophilicity. notes similar methanamine derivatives exhibit solubility challenges in aqueous media, requiring co-solvents like THF .

Advanced Research Questions

Q. How can contradictory data on brominated isoquinoline reactivity be resolved in catalytic applications?

- Methodological Answer : Discrepancies often arise from:

- Regioselectivity issues : Competing bromination at C-5 vs. C-6 ( shows varying melting points for isomers, indicating structural impacts on physical properties).

- Catalyst-poisoning : Trace amines may deactivate palladium catalysts. Mitigate via pre-treatment with molecular sieves or scavengers.

Resolution strategies: - Use HPLC-MS to quantify byproducts and optimize reaction time/temperature.

- X-ray crystallography (as in ) to confirm regiochemistry and electronic effects .

Q. What strategies improve the stability of (6-Bromoisoquinolin-3-yl)methanamine in long-term storage?

- Methodological Answer :

- Storage conditions : Argon-atmosphere vials at -20°C to prevent oxidation of the amine group.

- Lyophilization : Convert to hydrochloride salt for enhanced stability ( highlights similar stabilization for brominated phenylmethanamines).

- Degradation monitoring : Periodic ¹H NMR or TLC to detect decomposition (e.g., debromination or amine oxidation) .

Q. How does the bromine substituent influence the compound’s bioactivity in antimicrobial assays?

- Methodological Answer : The C-6 bromine enhances electrophilicity, potentially increasing binding to bacterial targets like FtsZ ( notes brominated isoquinolines inhibit bacterial division). Design assays with:

- Minimum Inhibitory Concentration (MIC) tests : Compare with non-brominated analogs.

- Molecular docking : Assess interactions with FtsZ’s GTP-binding domain.

- Resistance studies : Serial passage assays to evaluate mutation rates in S. aureus or E. coli .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (localize LUMO at C-6 bromine).

- Hammett constants : Use σ⁻ values to predict activation barriers for substitutions ( employs similar approaches for methylisoquinoline derivatives).

- MD simulations : Model solvent effects on reaction pathways ( references pyridine-methanamine dynamics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.